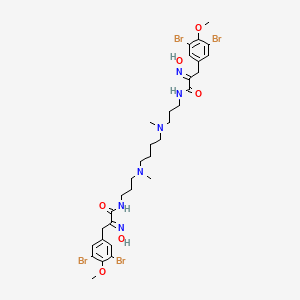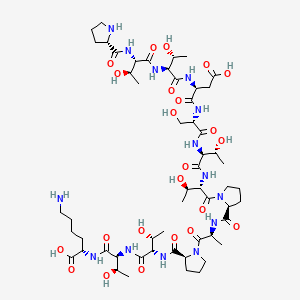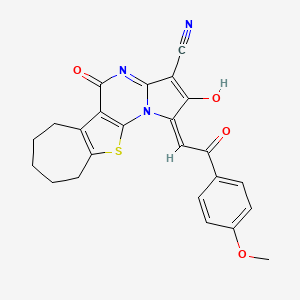
Anticancer agent 107
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Anticancer agent 107 are not explicitly documented. typical industrial synthesis of such compounds involves large-scale chemical reactions under optimized conditions to ensure high yield and purity. These methods often include the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 107 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various derivatives and intermediates that retain the core structure of the compound while exhibiting modified chemical properties.
Applications De Recherche Scientifique
Anticancer agent 107 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the activation of mitochondrial proteases and their role in cellular processes.
Biology: Investigated for its effects on cellular metabolism and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, particularly those resistant to conventional therapies.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mécanisme D'action
The mechanism of action of Anticancer agent 107 involves the activation of the mitochondrial protease ClpP. This activation leads to the degradation of specific proteins within the mitochondria, disrupting cellular processes essential for tumor growth and survival . The compound targets molecular pathways involved in apoptosis and cellular metabolism, thereby inhibiting cancer cell proliferation and inducing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Anticancer agent 107 include other ClpP activators and protease inhibitors. Some examples are:
Patamostat hydrochloride: A protease inhibitor used in the study of acute pancreatitis.
TS-24: An inhibitor of the cysteine protease histatin S, promoting apoptosis in cancer cells.
Uniqueness
This compound is unique due to its selective activation of the mitochondrial protease ClpP, which is not commonly targeted by other anticancer agents. This specificity allows for targeted disruption of mitochondrial function in cancer cells, leading to reduced tumor growth and enhanced therapeutic efficacy.
Propriétés
Formule moléculaire |
C24H19N3O4S |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(12E)-13-hydroxy-12-[2-(4-methoxyphenyl)-2-oxoethylidene]-17-oxo-9-thia-11,16-diazatetracyclo[8.7.0.02,8.011,15]heptadeca-1(10),2(8),13,15-tetraene-14-carbonitrile |
InChI |
InChI=1S/C24H19N3O4S/c1-31-14-9-7-13(8-10-14)18(28)11-17-21(29)16(12-25)22-26-23(30)20-15-5-3-2-4-6-19(15)32-24(20)27(17)22/h7-11,29H,2-6H2,1H3/b17-11+ |
Clé InChI |
ZCQZERCIPNHHLQ-GZTJUZNOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)/C=C/2\C(=C(C3=NC(=O)C4=C(N23)SC5=C4CCCCC5)C#N)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=C2C(=C(C3=NC(=O)C4=C(N23)SC5=C4CCCCC5)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
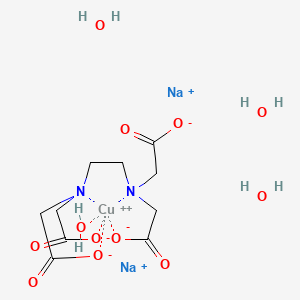

![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
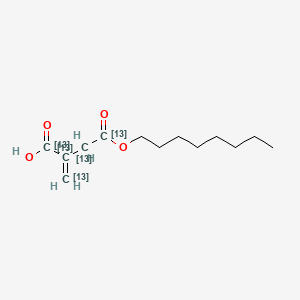
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)
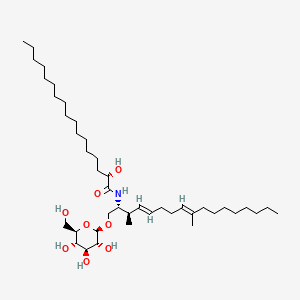
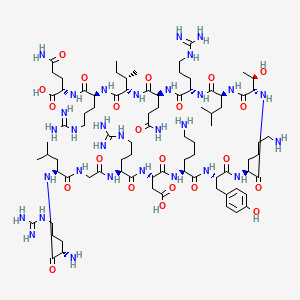

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
